molecular formula C4H6NaO2 B166295 Sodium methacrylate CAS No. 5536-61-8

Sodium methacrylate

Cat. No.: B166295
CAS No.: 5536-61-8
M. Wt: 109.08 g/mol
InChI Key: PBCKVROHSSNSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium methacrylate (CAS 5536-61-8) is the sodium salt of methacrylic acid, appearing as a white to off-white powder that is highly soluble in water . It is a versatile vinyl monomer used in scientific research to synthesize functional polymers and hydrogels with tailored properties. Its mechanism of action involves free-radical polymerization via the reactive vinyl group, allowing it to form long polymer chains or incorporate into co-polymer networks . In biomedical research, this compound is a key component in developing advanced hydrogel systems. When used in double-network hydrogels with polymers like carboxymethyl chitosan and sodium alginate, it significantly enhances mechanical strength and light transmittance while maintaining high water absorption, making these materials suitable for tissue engineering and drug delivery applications . Its incorporation can improve cell adhesion and the mechanical properties of scaffolds . This compound also shows great promise in environmental science for water remediation. Research demonstrates that hydrogels incorporating this compound as a co-monomer can effectively adsorb heavy metal ions like Cr(VI) from aqueous solutions, with removal efficiency values reaching up to 99.93% . Furthermore, it is used in the synthesis of stimuli-responsive (smart) hydrogels that react to changes in pH and temperature, which are valuable for controlled drug release systems . In material science, it is grafted onto natural polymers like sodium alginate to create dust suppressants and other functional materials . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate precautions, as it may cause skin and eye irritation .

Properties

CAS No.

5536-61-8

Molecular Formula

C4H6NaO2

Molecular Weight

109.08 g/mol

IUPAC Name

sodium;2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);

InChI Key

PBCKVROHSSNSDY-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].[Na+]

Isomeric SMILES

CC(=C)C(=O)[O-].[Na+]

Canonical SMILES

CC(=C)C(=O)O.[Na]

Other CAS No.

25086-62-8
54193-36-1
5536-61-8

Pictograms

Corrosive; Acute Toxic; Irritant

Related CAS

25086-62-8

solubility

Soluble in wate

Synonyms

2-methylacrylic acid
methacrylic acid
methacrylic acid, calcium salt
methacrylic acid, sodium salt
sodium methacrylate

Origin of Product

United States

Preparation Methods

Process Overview

The conventional method, as described in United States Patent No. 2,226,004 (Coes), involves reacting methyl methacrylate with dilute aqueous NaOH (∼20% concentration) under elevated temperatures. The reaction proceeds as:

CH₂=C(CH₃)COOCH₃ + NaOH → CH₂=C(CH₃)COONa + CH₃OH\text{CH₂=C(CH₃)COOCH₃ + NaOH → CH₂=C(CH₃)COONa + CH₃OH}

Methanol and unreacted methyl methacrylate are distilled off, leaving an aqueous sodium methacrylate solution. The final product is obtained via spray drying, yielding a fluffy powder with ≤1% water and ≤0.2% residual NaOH.

Limitations of the Aqueous Method

  • High Energy Consumption : Spray drying necessitates additional energy input.

  • Impurity Retention : Residual water (∼1%) and alkalinity (≤0.2% NaOH) limit monomer purity to 97%.

  • Polymerization Risks : Aqueous conditions may promote unintended thermal polymerization.

Dry Saponification Method: Innovations and Mechanisms

Key Advancements

The dry saponification process (US3021364A) eliminates water by reacting anhydrous NaOH with methyl methacrylate under controlled conditions. Critical innovations include:

  • Seeding with this compound : Introduction of 5–25% seed crystals accelerates reaction kinetics and prevents localized overheating.

  • Anhydrous Reactants : High-purity NaOH (≥85%) and methyl methacrylate (≥98%) minimize side reactions.

  • Efficient Agitation : Scraping agitators maintain homogeneity and dissipate exothermic heat.

Temperature Control

The reaction initiates at 55–65°C, with external cooling maintaining temperatures below 80°C to prevent polymerization. For example, in Example 1, a temperature rise from 65°C to 70°C during methyl methacrylate addition required active cooling to stabilize the mixture.

Stoichiometric Precision

Methyl methacrylate is added in 1–2% excess relative to NaOH to ensure complete saponification. Substoichiometric quantities risk unreacted NaOH, increasing product alkalinity.

Seeding Efficacy

Seeding with pre-formed this compound (3–25% by weight) reduces induction periods and ensures a uniform reaction. Example 3 demonstrated that 10% seeding increased conversion efficiency to 99.4% purity.

Product Characteristics and Quality Control

Physical and Chemical Properties

The dry method yields a dense, anhydrous powder (≤0.05% water) with spherical aggregates (Table 1). Residual alkalinity is reduced to 0.03–0.09% NaOH, and monomer purity exceeds 99%.

Table 1: Comparative Product Properties

PropertyTraditional MethodDry Saponification
Water Content≤1%≤0.05%
Residual NaOH≤0.2%≤0.09%
Monomer Purity97%≥99%
Particle MorphologyFluffy PowderDense Aggregates

Polymerization Inhibition

Methyl methacrylate must contain inhibitors (e.g., hydroquinone) to prevent thermal polymerization during saponification. Inhibitor-free monomers, as noted in Example 4, led to discoloration and reduced purity.

Industrial-Scale Implementation

Equipment Design

Laboratory-scale setups (e.g., 3-gallon mixers with scraping blades) have been successfully scaled using jacketed reactors equipped with vacuum systems for methanol vapor recovery. Example 6 demonstrated the feasibility of potassium methacrylate production using analogous equipment.

Economic and Environmental Considerations

  • Cost Savings : Eliminating spray drying reduces energy costs by ∼30%.

  • Waste Reduction : Methanol byproduct recovery (∼95% efficiency) minimizes environmental impact.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 2: Process Efficiency Comparison

MetricTraditional MethodDry Saponification
Reaction Time4–6 hours2–3 hours
Energy ConsumptionHighModerate
Yield85–90%95–98%

Industrial Applicability

The dry method’s compatibility with continuous reactors and reduced downtime for cleaning (due to anhydrous conditions) makes it preferable for large-scale production .

Scientific Research Applications

Biomedical Applications

Sodium methacrylate is primarily recognized for its role in the development of hydrogels, which are crucial in biomedical applications such as tissue engineering and drug delivery systems.

Tissue Engineering

Recent studies have demonstrated that this compound can enhance the properties of alginate hydrogels used for bone tissue engineering. By incorporating NaMA into photocrosslinked alginate hydrogels, researchers achieved significant improvements in cell adhesion and mechanical strength. The introduction of NaMA resulted in:

  • Increased Cell Adhesion : The early cell adhesion rate improved with higher concentrations of this compound, with cell viability exceeding 95% .
  • Altered Physical Properties : The swelling ratio decreased as the concentration of NaMA increased, indicating a more stable hydrogel structure .

Drug Delivery Systems

This compound is also employed in drug delivery systems due to its ability to form responsive hydrogels. These systems can be designed to release drugs in a controlled manner based on environmental stimuli such as pH and temperature.

  • Case Study : A study on methacrylic anhydride-modified sodium carboxymethyl cellulose (CMC) showed that varying the content of NaMA influenced the gel's mechanical properties and swelling behavior, making it suitable for injectable drug delivery applications .

Environmental Applications

This compound is utilized in environmental remediation processes, particularly in the removal of heavy metals from wastewater.

Heavy Metal Ion Removal

Hydrogels composed of poly(acrylamide-co-sodium methacrylate) have been shown to effectively remove copper (Cu²⁺) and cadmium (Cd²⁺) ions from aqueous solutions. The mechanism involves:

  • Ion Exchange : The negatively charged sites on the hydrogel facilitate the binding of positively charged metal ions.
  • High Efficiency : Studies indicate that these hydrogels can achieve significant removal rates for heavy metals, making them effective for water treatment applications .

Sensor Technology

This compound plays a critical role in the development of molecularly imprinted polymers (MIPs), which are used as artificial antibodies in sensor technology.

Quartz Crystal Microbalance (QCM) Sensors

MIPs created with this compound have been integrated into QCM sensors for detecting various compounds due to their high specificity and sensitivity.

  • Application Example : MIPs based on this compound have been employed to detect volatile organic compounds (VOCs), demonstrating robust performance under varying conditions .
  • Data Table : Below is a summary of sensor applications utilizing this compound:
Sensor TypeTarget CompoundsDetection LimitReference
QCM with MIPsVOCs54.1 ppm
Hydrogel-basedCu²⁺ and Cd²⁺ ionsHigh efficiency

Mechanism of Action

The primary mechanism of action of sodium methacrylate involves its ability to undergo polymerization and copolymerization. The vinyl group in its structure allows it to form long polymer chains through free radical polymerization. This property is exploited in various applications to create materials with specific characteristics such as high absorbency, flexibility, and strength.

Comparison with Similar Compounds

Methyl Methacrylate (MMA)

Structure : CH₂=C(CH₃)COOCH₃ (ester group instead of carboxylate).
Properties :

  • Non-ionic, hydrophobic monomer.
  • Polymerizes into polymethyl methacrylate (PMMA), a rigid, transparent thermoplastic (Tg ~105°C) .
    Applications :
  • Optical lenses, automotive parts (PMMA).
  • Unlike sodium methacrylate, MMA lacks ionic functionality, limiting its use in water-absorbent materials.

Thermal Stability :

Compound Degradation Stages (Weight Loss) Activation Energy (Ea)
This compound Three stages: 6-38% (solvent loss), 38-76% (chain scission), 12-32% (carbonization) 170-179 kJ·mol⁻¹
MMA Single-stage decomposition (~100% at 250-350°C) ~160 kJ·mol⁻¹

Glycidyl Methacrylate (GMA)

Structure : Contains an epoxide group (CH₂=C(CH₃)COOCH₂CH₂O).
Properties :

  • Reactive epoxy group enables crosslinking and post-polymerization modifications .
    Applications :
  • Drug delivery systems (e.g., grafted with hyaluronic acid (HA) for enhanced adsorption ).
    Comparison :
  • This compound improves thermal stability when grafted onto GMA microparticles (e.g., AEHA microparticles show 61-67% weight loss vs. 73% for pure GMA in Stage 2 degradation) .
  • FTIR data confirms HA grafting via new ether bonds (1151 cm⁻¹) and reduced epoxy signals (907 cm⁻¹) in this compound-modified GMA .

Alkyl Methacrylates (e.g., n-Butyl Methacrylate)

Structure : CH₂=C(CH₃)COOR (R = alkyl chain).
Properties :

  • Longer alkyl chains (e.g., butyl) increase hydrophobicity and lower Tg (e.g., n-butyl methacrylate Tg ~20°C) .
    Applications :
  • Pressure-sensitive adhesives, coatings.
    Comparison :
  • This compound’s ionic nature enhances water solubility and swelling capacity (e.g., hybrid microparticles show 2–3× higher swelling in pH 5.5 vs. alkyl methacrylates) .

Sodium Polyacrylate

Structure : Polymerized this compound ([-CH₂-C(CH₃)(COONa)-]ₙ).
Properties :

  • Superabsorbent (water uptake: 100–1000× its weight) .
    Applications :
  • Diapers, agricultural water retention.
    Comparison :
  • This compound (monomer) enables tunable crosslinking in sodium polyacrylate, whereas pre-formed polymers lack this flexibility.

Methacrylic Acid Copolymers

Structure : Copolymers with methyl methacrylate or styrene.
Properties :

  • This compound introduces ionic sites, enhancing hydrophilicity and drug adsorption (e.g., metronidazole adsorption follows first-order kinetics, R² > 0.99 ).
    Applications :
  • pH-responsive drug carriers (e.g., higher metronidazole release in intestinal vs. gastric conditions) .

Key Research Findings

  • Adsorption Efficiency : Hybrid microparticles (e.g., AEHA) exhibit 2× higher metronidazole adsorption (qₑ = 45 mg·g⁻¹) vs. precursor polymers due to HA grafting and increased surface area .
  • Thermodynamics : Adsorption is spontaneous (ΔG = -4.2 to -5.8 kJ·mol⁻¹) and endothermic (ΔH = 12–18 kJ·mol⁻¹), driven by physical interactions (hydrogen bonding) .
  • Morphology : this compound reduces pore size in microparticles (e.g., AT-ATHA pores shrink from 265 nm to 176 nm) but increases specific surface area (BET: 120–150 m²·g⁻¹) .

Biological Activity

Sodium methacrylate (SMA) is a key compound in various biological applications, particularly in biomedical fields such as drug delivery, tissue engineering, and as a component in bone cements. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, its applications in medical materials, and relevant research findings.

This compound is the sodium salt of methacrylic acid, characterized by its ability to polymerize into poly(this compound), a biocompatible polymer. Its structure allows it to form hydrogels and other polymeric materials that can be tailored for specific biological applications.

1. Bone Cement Formulations

This compound is often used in the formulation of bone cements, particularly poly(methyl methacrylate) (PMMA) based cements. Recent studies have demonstrated that incorporating SMA into PMMA enhances its mechanical properties and biocompatibility, making it suitable for orthopedic applications.

  • Case Study : A study evaluating an antibacterial PMMA bone cement containing this compound showed significant improvement in bacteriostatic properties against Staphylococcus aureus. The incorporation of N-halamine compounds into the SMA-modified PMMA resulted in contact and releasing-type bacteriostasis rates reaching 100% at specific concentrations .

2. Hydrogel Formation

This compound can be polymerized to form hydrogels that respond to environmental stimuli. These hydrogels have applications in drug delivery systems due to their ability to swell and release drugs in response to pH or temperature changes.

  • Research Finding : Intelligent nanocomposite hydrogels made from SMA and other components have been developed for controlled drug release, demonstrating significant potential for therapeutic applications .

Mechanisms of Biological Activity

The biological activity of this compound is influenced by its polymerization properties and the resulting material characteristics:

  • Cell Adhesion and Proliferation : Studies have shown that SMA-based materials promote osteoblast attachment and proliferation, which is crucial for bone regeneration applications. The presence of calcium phosphate layers on SMA-modified surfaces enhances osteoconductivity .
  • Antibacterial Properties : The incorporation of antibacterial agents into SMA formulations has been shown to significantly reduce bacterial growth, enhancing the safety and efficacy of medical devices such as bone cements .

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of this compound:

StudyFocusKey Findings
Osteoblast ActivitySMA enhances osteoblast attachment and proliferation compared to pure PMMA.
Antibacterial PMMASMA-modified PMMA shows 100% bacteriostasis against S. aureus at optimal concentrations.
Hydrogel ApplicationsSMA-based hydrogels demonstrate controlled drug release capabilities.

Q & A

Q. How can this compound be integrated into sustainable material workflows (e.g., circular economy, green chemistry)?

  • Methodological Answer : Develop life cycle assessments (LCA) to compare bio-sourced methacrylic acid (from lignin) vs. petrochemical routes. Optimize solvent recovery via fractional distillation or membrane filtration. Partner with industrial ecologists to design closed-loop systems for polymerization waste (e.g., monomer recycling via ion-exchange) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methacrylate
Reactant of Route 2
Sodium methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.